molecular formula C18H25N3O3S B2733892 N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide CAS No. 1223602-11-6

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide

Cat. No. B2733892
M. Wt: 363.48
InChI Key: SYELWBKPQVYHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide, also known as CCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Antimicrobial Agents : Compounds incorporating the sulfamoyl moiety have been synthesized and evaluated for their potential as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds bearing a sulfonamide moiety, showing promise as antimicrobial agents against both bacterial and fungal pathogens (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These findings underscore the potential of sulfonamide-based compounds in addressing microbial resistance.

Drug Design and Synthesis

COX-2 Inhibitors : Research on methylsulfonyl and sulfamoyl acetamides has shown their efficacy as selective COX-2 inhibitors, with implications for developing anti-inflammatory drugs. Consalvi et al. (2015) synthesized a series of these compounds, revealing their potential in vitro COX-2 inhibition and analgesic activity in vivo, indicating their promise in drug development (Consalvi, Alfonso, Di Capua, Poce, Pirolli, Sabatino, Ragno, Anzini, Sartini, La Motta, di Cesare Mannelli, Ghelardini, & Biava, 2015).

Anticonvulsant Agents

Anticonvulsant Activity : Farag et al. (2012) explored the anticonvulsant activity of azoles incorporating a sulfonamide moiety, with some compounds showing protection against picrotoxin-induced convulsion in models. This research highlights the potential of sulfonamide compounds in developing new treatments for epilepsy (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Antitumor Activity

Antitumor Compounds : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating the cyano-N-(thiazol-2-yl) acetamide and cyano-N-(oxazol-2-yl) acetamide has shown promising antitumor activity. These findings suggest potential applications in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-14-7-8-15(25(2,23)24)11-16(14)20-12-17(22)21-18(13-19)9-5-3-4-6-10-18/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYELWBKPQVYHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide

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